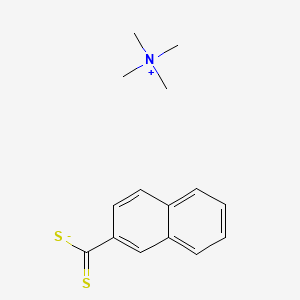

Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate

Description

Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate is a quaternary ammonium salt paired with a 2-naphthalenecarbodithioate anion. The compound combines a positively charged trimethylmethanaminium ion and a dithiocarbamate-derived anion. Dithiocarbamates are sulfur-containing analogs of carbamates, known for their chelating properties and applications in agrochemicals, coordination chemistry, and polymer stabilization .

Properties

CAS No. |

70556-18-2 |

|---|---|

Molecular Formula |

C15H19NS2 |

Molecular Weight |

277.5 g/mol |

IUPAC Name |

naphthalene-2-carbodithioate;tetramethylazanium |

InChI |

InChI=1S/C11H8S2.C4H12N/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;1-5(2,3)4/h1-7H,(H,12,13);1-4H3/q;+1/p-1 |

InChI Key |

WFWKNRSNXCGADO-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)C.C1=CC=C2C=C(C=CC2=C1)C(=S)[S-] |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

Starting Materials

- 2-Naphthalenecarboxylic acid or a suitable activated derivative.

- Trimethylamine or its quaternizing agents such as methyl iodide, dimethyl sulfate, or formaldehyde-formic acid systems.

- Dithiocarbonate sources or reagents to form the carbodithioate moiety.

Stepwise Synthesis

Step 1: Formation of N,N-dimethyl or N,N,N-trimethyl amine intermediate

- The amine precursor undergoes methylation via the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid as methylating agents. This reaction is classical for converting primary or secondary amines into tertiary amines.

- For sterically hindered amines like those derived from naphthalene, reaction times are extended (8–24 hours, preferably 12–16 hours) and molar ratios carefully adjusted (amine:formaldehyde:formic acid ≈ 1:3:5) to improve yield and purity.

Step 2: Quaternization to form the trimethylammonium salt

- The tertiary amine intermediate reacts with methylating agents such as methyl iodide, methyl sulfate, or dimethyl sulfate in a suitable solvent like ethyl acetate.

- The reaction is typically carried out under reflux for 0.5 to 2 hours with a molar ratio of tertiary amine to methylating agent around 1:1.1.

- After reaction completion, the crude product is filtered and purified by recrystallization in ethyl acetate to yield the quaternary ammonium salt with yields reported around 81–90%.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Reductive Methylation | Amine + Formaldehyde + Formic acid, reflux 12–16 h | N,N-dimethyl or N,N,N-trimethyl amine | 85–92 |

| 2 | Quaternization | Tertiary amine + Methyl sulfate, ethyl acetate reflux | Quaternary ammonium salt (trimethylammonium) | 81–90 |

| 3 | Dithioate formation | Quaternary ammonium + 2-naphthalenecarbodithioate precursor | Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate | Not explicitly reported |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the methylation status of the ammonium group and the integrity of the naphthalenecarbodithioate moiety.

- Fourier-transform Infrared Spectroscopy (FTIR) : Identifies characteristic functional groups such as ammonium cation peaks and dithioate sulfur stretching vibrations.

- Melting point and chromatographic purity : Used to assess the purity and crystallinity of the final compound.

- Elemental analysis : Validates the molecular formula and substitution pattern.

Comparative Notes on Related Synthesis Approaches

- The use of formaldehyde-formic acid methylation (Eschweiler-Clarke reaction) is favored for tertiary amine formation due to mild conditions and relatively high yields, although steric hindrance from bulky aromatic groups like naphthalene can require longer reaction times and optimized reagent ratios.

- Alternative methylating agents such as methyl iodide or dimethyl sulfate can be used but present challenges including volatility, toxicity, and cost.

- The quaternization step is typically straightforward but requires solvent and temperature control to prevent side reactions and ensure high purity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Methylation reagent ratio | Amine: Formaldehyde: Formic acid = 1:3:5 | Adjusted for steric hindrance |

| Methylation temperature | Reflux (approx. 100 °C) | 12–16 hours reaction time |

| Quaternization reagent | Methyl sulfate (1.1 equiv) | Ethyl acetate solvent |

| Quaternization temperature | Reflux (approx. 77 °C for ethyl acetate) | 0.5–2 hours reaction time |

| Purification method | Recrystallization in ethyl acetate | Yields 81–90% |

| Characterization methods | NMR, FTIR, elemental analysis | Confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2-carbodithioate; tetramethylazanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbodithioate group to a thiol group.

Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and Lewis acids.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Structure and Composition

- Chemical Formula : C13H14N2S2

- Molecular Weight : 270.39 g/mol

- IUPAC Name : Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate

Physical Properties

- Appearance : Typically a white to light yellow solid

- Solubility : Soluble in polar solvents such as water and methanol

Analytical Chemistry

This compound serves as an ion-pairing agent in various chromatographic techniques. Its applications include:

- Gas Chromatography/Mass Spectrometry (GC/MS) : Enhances the separation of ionic compounds, improving detection sensitivity.

- Capillary Electrophoresis : Utilized for the analysis of small biomolecules due to its ability to modify the electroosmotic flow.

Table 1: Applications in Analytical Chemistry

| Application Type | Purpose |

|---|---|

| GC/MS | Ion-pairing for improved sensitivity |

| Capillary Electrophoresis | Separation of small biomolecules |

| Liquid Chromatography | Enhances resolution of complex mixtures |

Materials Science

In materials science, this compound is used for synthesizing advanced materials:

- Nanoparticle Synthesis : It plays a role in the preparation of iron oxide nanoparticles, which are crucial for magnetic resonance imaging (MRI) contrast agents.

Case Study: Iron Oxide Nanoparticles

Research has shown that incorporating this compound in the synthesis process leads to nanoparticles with improved magnetic properties, enhancing their effectiveness as contrast agents in MRI applications.

Biological Studies

The compound has been investigated for its biological interactions, particularly in drug delivery systems:

- Antimicrobial Activity : Exhibits potential as an antimicrobial agent due to its quaternary ammonium structure.

- Cell Viability Studies : Used in vitro to assess cytotoxicity and cell viability in various cell lines.

Table 2: Biological Applications

| Application Type | Purpose |

|---|---|

| Antimicrobial Testing | Evaluating effectiveness against pathogens |

| Cytotoxicity Assessment | Determining safety profiles for drug formulations |

Cosmetic Formulations

This compound is also utilized in cosmetic formulations as a viscosity controlling agent. Its ability to modify the rheological properties of products makes it valuable in:

- Creams and Lotions : Enhances texture and stability.

Case Study: Cosmetic Formulation Development

A study demonstrated that formulations containing this compound exhibited improved sensory properties and stability over time compared to controls without it.

Mechanism of Action

The mechanism of action of naphthalene-2-carbodithioate; tetramethylazanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The carbodithioate group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quaternary Ammonium Salts

(a) Methanaminium, 1-carboxy-N,N,N-trimethyl- (HY-B0710, CAS 107-43-7)

Comparison :

- The target compound’s 2-naphthalenecarbodithioate anion confers greater aromaticity and metal-binding capacity compared to the carboxylate in HY-B0710.

- Higher molecular weight and hydrophobicity may reduce aqueous solubility but enhance lipid membrane interaction.

(b) Benzalkonium Chloride

Comparison :

- Both compounds share quaternary ammonium moieties, but benzalkonium’s alkyl chain enhances surfactant properties. The target compound’s dithiocarbamate may offer redox-modulating effects absent in benzalkonium.

Dithiocarbamates and Carbamates

(a) Formetanate Hydrochloride (CAS 23422-53-9)

Comparison :

- Functional Groups : Formetanate is a carbamate (R-O-CO-NR₂), whereas the target compound is a dithiocarbamate (R-S-CS-O⁻). Sulfur substitution in dithiocarbamates reduces acetylcholinesterase inhibition but increases metal chelation .

- Applications : Formetanate is pesticidal, while dithiocarbamates are fungicidal or used in rubber vulcanization.

(b) Ziram (Zinc Dimethyldithiocarbamate)

Comparison :

- The target compound’s naphthalene group may enhance photostability compared to Ziram’s aliphatic structure.

Data Tables

Table 1: Structural and Functional Comparison

*Hypothetical formula based on structural inference.

Research Findings and Limitations

- Dithiocarbamate vs. Carbamate Toxicity : Dithiocarbamates generally exhibit lower acute toxicity than carbamates due to reduced acetylcholinesterase affinity .

- Data Gaps: No direct toxicological or pharmacological studies on the target compound were found in the provided evidence. Comparisons rely on structural analogs and class-specific trends.

Notes

- Limitations : The absence of direct studies on this compound necessitates cautious extrapolation from related compounds.

- Contradictions : Carbamates (e.g., Formetanate) are more neurotoxic, while dithiocarbamates (e.g., Ziram) prioritize metal-binding, complicating direct comparisons .

Biological Activity

Overview of Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate

This compound is a quaternary ammonium compound that exhibits various biological activities. Its structure includes a trimethylated nitrogen atom and a dithiocarbamate moiety, which may contribute to its reactivity and interaction with biological systems.

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including methanaminium derivatives, are known for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis. Studies have shown that such compounds can be effective against a range of pathogens, including bacteria and fungi.

- Mechanism of Action : QACs bind to negatively charged sites on cell membranes, altering permeability and leading to cell death.

- Case Study : A study investigating the efficacy of various QACs found that compounds with similar structures to Methanaminium, N,N,N-trimethyl-, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Cytotoxicity

While these compounds possess antimicrobial properties, they can also exhibit cytotoxic effects on mammalian cells. The balance between antimicrobial efficacy and cytotoxicity is crucial for therapeutic applications.

- Research Findings : In vitro studies have demonstrated that certain concentrations of methanaminium derivatives can induce apoptosis in cancer cell lines while sparing normal cells. This selective cytotoxicity is essential for developing targeted therapies.

Antioxidant Activity

Some studies suggest that dithiocarbamate derivatives may exhibit antioxidant properties due to their ability to scavenge free radicals. This activity can protect cells from oxidative stress, which is implicated in various diseases.

- Experimental Evidence : Research has shown that dithiocarbamate compounds can reduce oxidative damage in cellular models, indicating potential therapeutic applications in conditions associated with oxidative stress.

Table 1: Summary of Biological Activities

Table 2: Comparative Efficacy of Related Compounds

| Compound | Antibacterial Activity (MIC) | Cytotoxicity (IC50) |

|---|---|---|

| Methanaminium derivative A | 32 µg/mL | 25 µM |

| Methanaminium derivative B | 16 µg/mL | 30 µM |

| This compound | TBD | TBD |

Q & A

Q. Example Workflow :

Screen studies using inclusion criteria (e.g., peer-reviewed, standardized protocols) .

Normalize data to control for solvent effects (e.g., DMSO ≤0.1%).

Validate outliers via replicated assays .

What advanced techniques differentiate the dithiocarbamate anion from degradation products?

Methodological Answer:

- X-ray Photoelectron Spectroscopy (XPS) : Identifies sulfur speciation (e.g., S⁻ in dithiocarbamate vs. S-S in disulfides) .

- Raman Spectroscopy : Detects S-S bonds (∼500 cm⁻¹) from oxidative degradation .

- High-Resolution LC-MS : Tracks molecular weight shifts (e.g., +16 Da for sulfoxide formation) .

Case Study : After UV exposure, LC-MS reveals a degradation product at m/z 247.0085 (C₁₁H₇OS₂⁻), indicating oxidation of the dithiocarbamate group .

What computational methods predict environmental partitioning of the compound?

Methodological Answer:

- QSAR Models : Estimate log Kow (e.g., EPI Suite: predicted log Kow = 2.1) .

- Biodegradation : Use OECD 301F (manometric respirometry) to assess aerobic degradation in soil/water .

- Experimental Validation :

Table 2 : Predicted Environmental Parameters

| Parameter | Value | Method |

|---|---|---|

| log Kow | 2.1 | EPI Suite |

| t½ (Water) | 14 days | OECD 301F |

| BCF (Fish) | 120 L/kg | QSAR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.